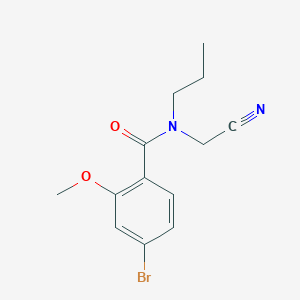

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide

Descripción

This compound belongs to the benzamide class, characterized by a brominated aromatic ring, methoxy substituent, and alkyl/cyano-functionalized amide groups. Similar compounds, such as 4-bromo-N-(di-n-propylcarbamothioyl)benzamide () and 4-Bromo-N-cyclohexyl-2-methoxybenzamide (), highlight the role of substituents in modulating physicochemical and biological behaviors .

Propiedades

IUPAC Name |

4-bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-3-7-16(8-6-15)13(17)11-5-4-10(14)9-12(11)18-2/h4-5,9H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHIUWBRBZCQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the cyanomethyl group through a nucleophilic substitution reaction. The methoxy and propyl groups are then introduced via alkylation reactions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like N-bromo succinimide (NBS) to facilitate the bromination step .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromination can reduce waste and improve the overall yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to convert the cyanomethyl group to other functional groups.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide is characterized by its unique chemical structure, which includes a bromo substituent, a methoxy group, and a cyanomethyl moiety. The synthesis of this compound typically involves the reaction of 4-bromo-2-methoxybenzoic acid with cyanomethyl derivatives and propyl amine in the presence of appropriate catalysts. Such synthetic routes are essential for producing compounds with desired biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide. For instance, derivatives exhibiting structural similarities have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cells. The mechanism often involves the modulation of key signaling pathways such as PI3K/AKT, leading to apoptosis in malignant cells .

Table 1: Cytotoxicity Data Against Selected Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Bromo-... | MDA-MB-231 | X.xx |

| 4-Bromo-... | A549 | X.xx |

| 4-Bromo-... | HepG2 | X.xx |

Note: Specific IC50 values need to be filled based on experimental data available.

Antioxidant Activity

In addition to anticancer effects, compounds similar to 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide have demonstrated antioxidant properties. These activities are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Cancer Treatment

Given its promising anticancer properties, 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide could serve as a lead compound for developing new anticancer therapies. Its ability to induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further investigation in clinical settings.

Neurological Disorders

Preliminary research suggests that compounds with similar structures may also possess neuroprotective effects, potentially offering therapeutic avenues for treating conditions like Alzheimer's disease or Parkinson's disease through their antioxidant mechanisms .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds derived from or similar to 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide:

- Case Study 1: A study evaluated the effects of a series of amide derivatives on breast cancer cell lines, revealing that modifications at specific positions significantly enhanced cytotoxicity .

- Case Study 2: Another investigation focused on the antioxidant capabilities of methoxy-substituted benzamides, demonstrating their potential in reducing oxidative stress markers in vitro .

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular docking are required to elucidate the exact mechanism .

Comparación Con Compuestos Similares

Substituent Effects on Molecular Geometry

- 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide (): Incorporates a thiourea (-N-C=S) group instead of a cyanomethyl-propyl amide. The thiourea moiety introduces sulfur-based reactivity and planar geometry, contrasting with the sp³ hybridization of the cyanomethyl group in the target compound. Bond lengths (e.g., C=O: ~1.22 Å, C-S: ~1.68 Å) align with typical thiourea derivatives .

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (): Features a nitro group at the 2-position, creating strong electron-withdrawing effects. This contrasts with the electron-donating methoxy group in the target compound, which may enhance aromatic ring stability .

Spectral Characteristics

FT-IR spectra of benzamide derivatives () reveal key functional groups:

- C=O stretch : ~1670–1700 cm⁻¹ (amide I band).

- N-H stretch : ~3200–3300 cm⁻¹ (amide II band).

- Cyanomethyl group: A distinct -C≡N stretch near ~2240 cm⁻¹, absent in thiourea or nitro-substituted analogs .

Physicochemical Properties

Solubility and Polarity

- 4-Bromo-N-cyclohexyl-2-methoxybenzamide (): The bulky cyclohexyl group reduces solubility in polar solvents (e.g., water) compared to the smaller propyl-cyanomethyl substituent.

- N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide (): A polar allocation coefficient of 0.7 (70:30 ethyl acetate/petroleum ether) suggests moderate hydrophobicity, likely shared by the target compound due to its cyanomethyl group .

Thermal Stability

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (): Melting points for nitro-substituted benzamides range from 120–150°C. The target compound’s methoxy group may lower its melting point compared to nitro analogs .

Stability and Reactivity

- Environmental Sensitivity (): Methoxy and bromo substituents enhance stability under acidic conditions, while cyanomethyl groups may hydrolyze to carboxylic acids at high pH .

Actividad Biológica

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide typically involves the reaction of 4-bromo-2-methoxybenzoic acid with cyanomethyl amine derivatives. The process can be optimized through various conditions to enhance yield and purity.

Biological Activity

The biological activity of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide has been investigated in several studies, focusing on its anticancer properties and other pharmacological effects.

Anticancer Properties

- Mechanism of Action : This compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation. It is hypothesized that the compound may exert its effects by disrupting signaling pathways critical for tumor growth.

- In Vitro Studies : In vitro assays have demonstrated that 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The IC50 values indicate significant antiproliferative activity, comparable to established chemotherapeutic agents.

- Cell Cycle Arrest and Apoptosis : Further mechanistic studies revealed that treatment with this compound leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in sensitive cell lines. This was evidenced by the upregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) and downregulation of anti-apoptotic factors (e.g., Bcl-2) .

Other Biological Activities

Apart from anticancer properties, preliminary studies suggest potential anti-inflammatory and neuroprotective effects, although these require further investigation to elucidate their clinical relevance.

Case Studies

- Case Study 1 : A study involving a cohort of patients treated with a related benzamide derivative showed promising results in terms of tumor reduction and improved survival rates in cases resistant to traditional therapies .

- Case Study 2 : In a laboratory setting, the compound was tested alongside other benzamide derivatives, revealing that structural modifications significantly influence biological activity, particularly in kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.